molecular formula C32H39ClO20 B15093261 Cyanidin 3-sambubioside-5-glucoside chloride

Cyanidin 3-sambubioside-5-glucoside chloride

Cat. No.: B15093261
M. Wt: 779.1 g/mol
InChI Key: UFUFUUOWFABDAK-UHFFFAOYSA-N
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Description

Cyanidin 3-sambubioside-5-glucoside chloride (CAS: 53925-33-0) is an anthocyanin derivative characterized by a cyanidin aglycone core substituted with a sambubioside (xylose-glucose disaccharide) at the 3-position and a glucoside at the 5-position. Its molecular formula is C₃₂H₃₉O₂₀Cl, with a molecular weight of 771.1 g/mol . This compound is a key component of European black elderberry (Sambucus nigra) extracts, standardized to 14% anthocyanins in commercial formulations like ElderCraft® .

Properties

IUPAC Name

2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUFUUOWFABDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39ClO20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanidin 3-sambubioside-5-glucoside chloride is primarily isolated from the fruits of Sambucus canadensis. The structure of this compound is determined through chemical degradation, chromatography, and spectroscopic analysis, particularly two-dimensional nuclear magnetic resonance (2D NMR) techniques . Industrial production methods typically involve extraction from natural sources followed by purification processes.

Chemical Reactions Analysis

Core Reaction Pathways

The compound participates in three primary reaction types due to its hydroxyl-rich aromatic system and glycosidic bonds:

Reaction Type Conditions/Reagents Key Products Mechanistic Features
Oxidation H₂O₂/KMnO₄ (acidic pH)Quinone derivativesElectron transfer from B-ring catechol group generates semiquinone radicals
pH-dependent structural isomerization Aqueous solutions (pH 2-8)Flavylium cation (pH ≤4)
Carbinol pseudobase (pH 5-6)
Quinoidal base (pH 6.5-7.5)
Chalcone (pH ≥8)
Reversible hydration/dehydration cycles with color changes from red (flavylium) to colorless/blue
Non-covalent binding Physiological pH (7.4)Protein complexes (BSA, Hb)
Polysaccharide adducts
Hydrogen bonding and π-π stacking dominate binding thermodynamics (ΔG = -28.5 kJ/mol for BSA)

pH-Driven Structural Dynamics

The compound demonstrates four distinct equilibrium states in aqueous solutions (25°C):

pH Range Dominant Form λ<sub>max</sub> (nm) Molar Extinction Coefficient (ε)
1.0-3.0Flavylium cation51826,400 L·mol⁻¹·cm⁻¹
4.0-5.5Carbinol pseudobase440 (shoulder)8,200 L·mol⁻¹·cm⁻¹
6.0-7.0Quinoidal base58218,900 L·mol⁻¹·cm⁻¹
>7.5Chalcone3706,500 L·mol⁻¹·cm⁻¹

This structural plasticity directly impacts reactivity - the flavylium cation shows 3.2× greater radical scavenging capacity than the chalcone form due to preserved conjugated π-system .

Macromolecular Interactions

The compound exhibits Langmuir-type adsorption isotherms when interacting with biological polymers:

Cellulose binding (pH 3.4):
Q<sub>max</sub> = 1109 µg·mg⁻¹
K<sub>L</sub> = 0.42 mM⁻¹
Mechanism: Electrostatic attraction between flavylium cation and cellulose hydroxyls

Serum albumin complexation:
Binding stoichiometry (n) = 1.24 ± 0.08
Association constant (K<sub>a</sub>) = (3.8 ± 0.6)×10⁴ M⁻¹
Structural impact: Reduces α-helix content in BSA from 62% → 54% through H-bond network disruption

Degradation Kinetics

Thermal stability follows Arrhenius behavior in aqueous solutions:

Temperature Half-life (Days) Activation Energy (E<sub>a</sub>)
5°C42.785.4 kJ·mol⁻¹
20°C12.6(R² = 0.98 for Arrhenius plot)
35°C3.8

Degradation products include protocatechuic acid and phloroglucinaldehyde through hydrolytic cleavage . Co-pigmentation with phenolic acids increases thermal stability by 37% at 35°C through π-orbital stabilization .

This comprehensive reaction profile establishes Cyanidin 3-sambubioside-5-glucoside chloride as a chemically dynamic anthocyanin with structure-dependent reactivity patterns. The data underscore its dual role as both a redox-active phytochemical and a molecular scaffold for designing stable pigment-protein complexes.

Comparison with Similar Compounds

The structural variations in cyanidin derivatives—particularly glycosylation patterns—significantly influence their bioactivity, solubility, and applications. Below is a detailed comparison:

Structural and Molecular Differences
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Glycosylation Sites Key Structural Features
Cyanidin 3-sambubioside-5-glucoside chloride 53925-33-0 C₃₂H₃₉O₂₀Cl 771.1 3-O-sambubioside, 5-O-glucoside Sambubioside (xylose-glucose) + glucoside
Cyanidin chloride 528-58-5 C₁₅H₁₁O₆Cl 322.69 None Aglycone form with two hydroxyls on B-ring
Cyanidin 3-sambubioside chloride 33012-73-6 C₂₆H₂₉O₁₅Cl 611.9 3-O-sambubioside Sambubioside only, no 5-position substitution
Cyanidin 3-glucoside chloride 7084-24-4 C₂₁H₂₁O₁₁Cl 484.83 3-O-glucoside Single glucoside substitution
Cyanidin 3,5-diglucoside chloride 2611-67-8 C₂₇H₃₁O₁₆Cl 646.97 3-O-glucoside, 5-O-glucoside Two glucosides enhancing hydrophilicity
Cyanidin 3-sophoroside chloride 18376-31-3 C₂₇H₃₁O₁₆Cl 646.97 3-O-sophoroside (glucose-glucose) Sophoroside alters binding affinity

Key Observations :

  • The target compound’s sambubioside-glucoside combination increases molecular weight and hydrophilicity compared to simpler derivatives like cyanidin chloride .
  • Cyanidin 3,5-diglucoside chloride has higher solubility than the target compound due to dual glucosides but lacks the sambubioside’s unique disaccharide structure .
Bioactivity and Functional Differences
Compound Antioxidant Capacity Enzymatic Inhibition (IC₅₀) Pharmacological Applications
This compound Moderate (radical scavenging) Not reported Prebiotic formulations, gut health
Cyanidin chloride High (aglycone form) 21.91 µg/mL (SrtA inhibition) Antimicrobial, anti-inflammatory
Cyanidin 3-glucoside chloride Moderate Not reported Reference standard for HPLC analysis
Cyanidin 3,5-diglucoside chloride High (dual glucosides) Not reported Antioxidant supplements, food coloring
Delphinidin 3-sambubioside-5-glucoside Higher than cyanidin analogs Not reported Anti-inflammatory, anticancer

Key Findings :

  • Cyanidin chloride exhibits potent enzyme inhibition (IC₅₀ = 21.91 µg/mL against Staphylococcus aureus sortase A) due to its aglycone structure, which allows direct interaction with enzymatic active sites .
  • Cyanidin 3,5-diglucoside chloride and delphinidin derivatives show superior antioxidant activity owing to additional hydroxyl groups or glycosides enhancing electron donation .
  • The target compound’s prebiotic use in elderberry extracts suggests synergistic effects with gut microbiota, though its direct bioactivity remains less studied compared to aglycone forms .
Purity and Commercial Availability
Compound Purity Price (20 mg) Key Suppliers
This compound >98% Not listed Extrasynthese, IPRONA, ChemFaces
Cyanidin chloride >98% JPY 95,000 Kanto Reagents, Shanghai ZZBIO
Cyanidin 3,5-diglucoside chloride >97% JPY 55,000 Kanto Reagents
Cyanidin 3-glucoside chloride >98% JPY 95,000 Extrasynthese, Shanghai ZZBIO

Notes:

  • The target compound is standardized in commercial extracts but is costlier to isolate than simpler derivatives due to complex glycosylation .
  • Cyanidin chloride is widely available as a low-cost reference standard for pharmacological studies .

Biological Activity

Cyanidin 3-sambubioside-5-glucoside chloride is a naturally occurring anthocyanin found predominantly in black elderberries (Sambucus nigra). This compound is recognized for its diverse biological activities, primarily attributed to its antioxidant properties and potential health benefits. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C32_{32}H39_{39}O20_{20}Cl
  • Molecular Weight : 779.10 g/mol
  • CAS Number : 53925-33-0
  • Purity : ≥98% (HPLC)

Antioxidant Activity

This compound exhibits significant antioxidant properties , which play a critical role in mitigating oxidative stress. This antioxidant activity is essential for protecting cells from damage caused by free radicals and reactive oxygen species (ROS). Studies indicate that anthocyanins can influence various signaling pathways related to oxidative stress, thereby modulating inflammatory responses and enhancing cellular protection against oxidative damage .

  • AMPK Pathway Regulation :
    • Related compounds like cyanidin-3-O-glucoside have been shown to regulate fatty acid metabolism via the AMP-activated protein kinase (AMPK) signaling pathway in human liver cells (HepG2). This suggests that cyanidin derivatives may similarly influence metabolic pathways through AMPK activation .
  • Apoptosis Induction :
    • Research indicates that cyanidin compounds can activate apoptosis through caspase-dependent pathways. This involves downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors, promoting cell death in cancer cells .
  • Cancer Cell Proliferation Inhibition :
    • Cyanidin-based compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including melanoma. This action is mediated by affecting cell cycle regulation and promoting apoptosis .
  • ACE Inhibition :
    • The compound also inhibits angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation and cardiovascular health .

Data Table: Biological Activities of this compound

Biological Activity Mechanism/Effect References
AntioxidantScavenges free radicals; protects against oxidative stress ,
AMPK Pathway RegulationModulates fatty acid metabolism
Apoptosis InductionActivates caspase-dependent apoptosis pathways
Cancer Cell ProliferationInhibits proliferation of melanoma and other cancer cell lines
ACE InhibitionRegulates blood pressure; influences cardiovascular health

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study on elderberry extracts showed that compounds derived from Sambucus plants, including anthocyanins like this compound, significantly increased the proliferation rate of neural stem cells (NSCs) under oxidative stress conditions. This indicates potential neuroprotective effects beneficial for brain health .
  • Gastroprotective Properties :
    Cyanidin derivatives have been associated with gastroprotective effects, potentially offering protection against gastric injuries induced by oxidative stress and inflammation .
  • Metabolite Analysis :
    Research has shown that cyanidin 3-sambubioside-5-glucoside is metabolized into various compounds in humans, contributing to its bioactivity and health benefits. Key metabolites include protocatechuic acid, which may also play a role in the compound's overall efficacy .

Q & A

Q. How can researchers model the anti-glycation activity of this compound in diabetic complications?

  • Methodology : Use in vivo models (e.g., streptozotocin-induced diabetic mice) and quantify glycation markers (e.g., HbA1c, albumin) via ELISA. Validate with liposomal delivery systems to enhance bioavailability .

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